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molecular formula C14H14N2O B1276767 4-amino-N-methyl-N-phenylbenzamide CAS No. 784-94-1

4-amino-N-methyl-N-phenylbenzamide

Cat. No. B1276767
M. Wt: 226.27 g/mol
InChI Key: CRHKLAPXNLGNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211242B1

Procedure details

A mixture of N-methyl-N-(4-nitrobenzoyl)aniline (1.18 g) and iron powder (2.57 g) in a mixture of ethanol (30 ml) and acetic acid (6 ml) was stirred at 80° C. for 3 hours and the mixture was cooled to ambient temperature. The mixture was filtered through Celite and the filtrate was evaporated in vacuo. The residue was dissolved in chloroform and neutralized with saturated aqueous sodium hydrogen carbonate. The solution was filtered through Celite again and the organic phase of the filtrate was washed with brine, and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was solidified with diethyl ether to give N-methyl-N-(4-aminobenzoyl)aniline (754 mg) as a pale yellow solid.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:9](=[O:19])[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)C.C(O)(=O)C.[Fe]>[CH3:1][N:2]([C:9](=[O:19])[C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
2.57 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform and neutralized with saturated aqueous sodium hydrogen carbonate
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite again
WASH
Type
WASH
Details
the organic phase of the filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 754 mg
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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